(2E)-N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-(4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,3-BENZOXAZOL-2-YL)-N’'-[(E)-3-(4-NITROPHENYL)-2-PROPENOYL]GUANIDINE” is a synthetic organic compound that belongs to the class of guanidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzoxazole and nitrophenyl groups suggests that this compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-BENZOXAZOL-2-YL)-N’'-[(E)-3-(4-NITROPHENYL)-2-PROPENOYL]GUANIDINE” typically involves the following steps:
Formation of the Benzoxazole Moiety: This can be achieved by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of a suitable aromatic precursor.
Formation of the Guanidine Moiety: This involves the reaction of an amine with a cyanamide derivative.
Coupling Reactions: The final step involves coupling the benzoxazole and nitrophenyl groups with the guanidine moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form various nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzoxazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
Oxidation Products: Various nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Substituted benzoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Research: As a probe to study biological pathways and mechanisms.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, guanidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of the benzoxazole and nitrophenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzoxazol-2-yl)guanidine
- N-(4-Nitrophenyl)guanidine
- N-(1,3-Benzoxazol-2-yl)-N’'-(4-nitrophenyl)guanidine
Uniqueness
The unique combination of the benzoxazole and nitrophenyl groups in “N-(1,3-BENZOXAZOL-2-YL)-N’'-[(E)-3-(4-NITROPHENYL)-2-PROPENOYL]GUANIDINE” may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H13N5O4 |
---|---|
Molecular Weight |
351.32 g/mol |
IUPAC Name |
(E)-N-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H13N5O4/c18-16(21-17-19-13-3-1-2-4-14(13)26-17)20-15(23)10-7-11-5-8-12(9-6-11)22(24)25/h1-10H,(H3,18,19,20,21,23)/b10-7+ |
InChI Key |
JZJSSEXELMZAAB-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/N=C(/N)\NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.